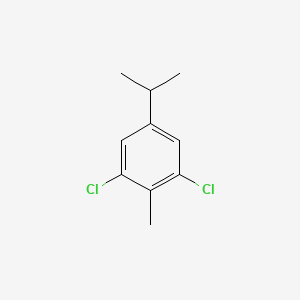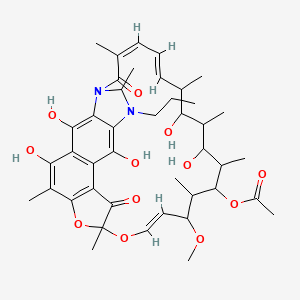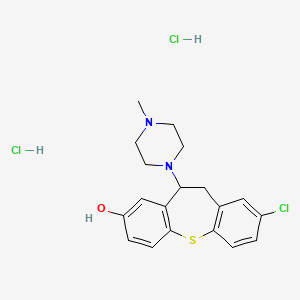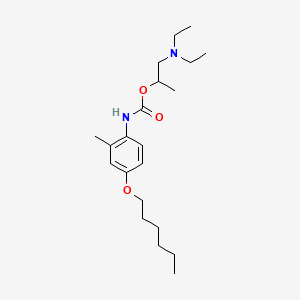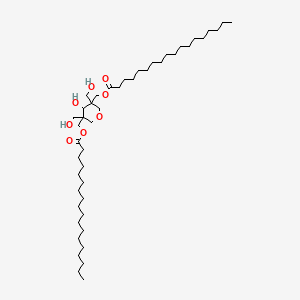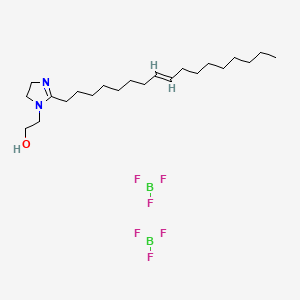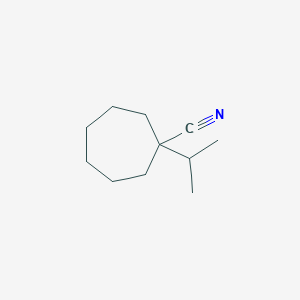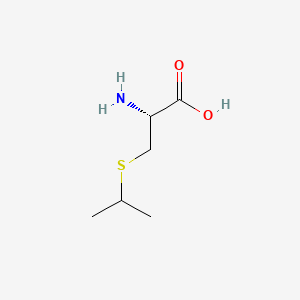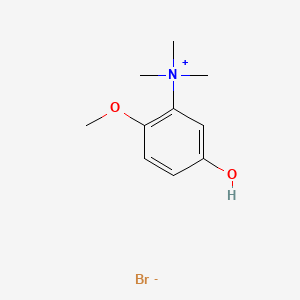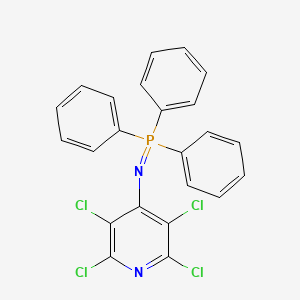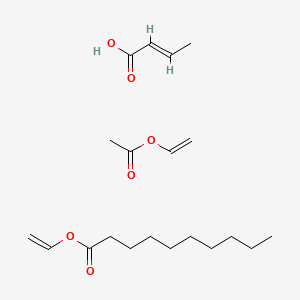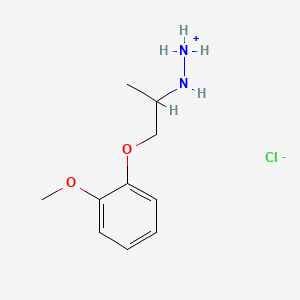
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is an organic compound that features a hydrazine group attached to an ethyl chain, which is further connected to an o-methoxyphenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride typically involves the reaction of o-methoxyphenol with ethyl bromide to form o-methoxyphenoxymethyl ethyl ether. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazine compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Scientific Research Applications
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular structures .
Comparison with Similar Compounds
Similar Compounds
- Phenylhydrazine hydrochloride
- Hydrazine hydrate
- 1-(2-Methoxyphenyl)ethylhydrazine hydrochloride
Uniqueness
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is unique due to the presence of the o-methoxyphenoxymethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
70145-88-9 |
|---|---|
Molecular Formula |
C10H17ClN2O2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
[1-(2-methoxyphenoxy)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8(12-11)7-14-10-6-4-3-5-9(10)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
InChI Key |
KCZSPXMVHBRQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



